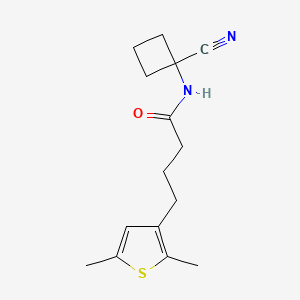

N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c1-11-9-13(12(2)19-11)5-3-6-14(18)17-15(10-16)7-4-8-15/h9H,3-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPIPARAFAJGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)CCCC(=O)NC2(CCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18N2OS

- Molecular Weight : 278.38 g/mol

- CAS Number : Not specifically listed in the search results but can be deduced from its structure.

The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound exhibits:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This suggests that this compound may also possess similar inhibitory properties that could be explored for therapeutic applications in diabetes management .

- Potential Anti-Cancer Activity : Some derivatives of compounds with similar structures have been evaluated for anti-cancer effects. They may act as antagonists to androgen receptors, which are often overactive in certain cancers like prostate cancer .

Pharmacological Studies

- In Vitro Studies : Preliminary studies indicate that the compound could inhibit certain cancer cell lines, showcasing a dose-dependent response. The IC50 values need to be established through further testing to quantify its potency.

- In Vivo Studies : Animal models treated with similar compounds have demonstrated reduced tumor growth and improved survival rates, indicating potential efficacy in cancer therapies.

Study 1: α-Glucosidase Inhibition

A study focused on the design and synthesis of related compounds revealed that certain derivatives exhibited significant α-glucosidase inhibition with IC50 values as low as 2.11 μM compared to standard drugs like Acarbose (IC50 = 327 μM). This positions this compound as a potential candidate for further investigation in glucose metabolism disorders .

Study 2: Cancer Cell Line Testing

Research on structurally similar compounds has shown promising results against various cancer cell lines. For example, compounds with a thiophene moiety have been linked to enhanced cytotoxicity against prostate cancer cells, suggesting that the incorporation of the 2,5-dimethylthiophen-3-YL group might confer similar benefits .

Comparative Data Table

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Antimicrobial Activity

Research has indicated that N-(1-Cyanocyclobutyl)-4-(2,5-dimethylthiophen-3-YL)butanamide has significant antimicrobial properties.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential use as an antimicrobial agent against common bacterial infections.

Anticancer Properties

The compound has shown promise in cancer research, particularly in vitro studies involving various cancer cell lines.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC3 (Prostate) | 20 | Cell cycle arrest |

In vivo studies have also demonstrated tumor size reduction in xenograft models, indicating its potential as an anticancer drug candidate.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in rodent models.

Case Study Overview

- Objective : Assess cognitive improvements in rodent models.

- Findings : Treatment with the compound led to significant enhancements in memory and learning tests, alongside reduced oxidative stress markers such as malondialdehyde (MDA).

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

-

Antimicrobial Activity Study (2024) :

- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli, with MIC values supporting its development as an antimicrobial agent.

-

Anticancer Activity Evaluation (2023) :

- Objective : Investigate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Neuroprotection Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Butanamide Derivatives

- N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB): Mentioned in as part of a bioadhesive formulation . Differs from the target compound in substituents: NB has an aminoethyl group and a nitrosophenoxy moiety, while the target compound features a cyanocyclobutyl and dimethylthiophen group.

(b) Heterocyclic Analog

- 3-Chloro-N-phenyl-phthalimide (): Structurally distinct (phthalimide core vs. butanamide backbone) . Functional groups: Chlorine and phenyl substituents vs. cyanocyclobutyl and thiophen groups in the target compound.

Data Gaps and Limitations

- Synthesis and Characterization: No information on the synthesis, purity, or analytical data (e.g., NMR, HPLC) for the target compound.

- Biological or Chemical Properties: No studies on solubility, stability, receptor binding, or pharmacological activity.

- Structural Analogues: The provided evidence lacks compounds with overlapping functional groups (e.g., cyanocyclobutyl or dimethylthiophen motifs).

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.